N-Propyl-D7-benzene

Description

BenchChem offers high-quality N-Propyl-D7-benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Propyl-D7-benzene including the price, delivery time, and more detailed information at info@benchchem.com.

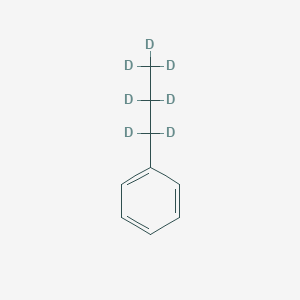

Structure

3D Structure

Properties

IUPAC Name |

1,1,2,2,3,3,3-heptadeuteriopropylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12/c1-2-6-9-7-4-3-5-8-9/h3-5,7-8H,2,6H2,1H3/i1D3,2D2,6D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODLMAHJVESYWTB-WDPWIZPISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N-Propyl-D7-benzene CAS 65087-58-3 properties

[1][2]

Abstract

This technical guide provides a comprehensive analysis of N-Propyl-D7-benzene , a stable isotope-labeled analog of n-propylbenzene where the propyl alkyl chain is fully deuterated (

Chemical Identity & Physicochemical Specifications

N-Propyl-D7-benzene is chemically distinct due to the substitution of seven hydrogen atoms on the propyl chain with deuterium (

Table 1: Technical Specifications

| Property | Specification |

| Chemical Name | N-Propyl-D7-benzene |

| Synonyms | (3,3,3-trideuterio-2,2-dideuterio-1,1-dideuteriopropyl)benzene; Propyl-d7-benzene |

| CAS Number | 65087-58-3 |

| Molecular Formula | |

| Molecular Weight | 127.24 g/mol (Calculated); ~127.23 (Experimental) |

| Parent Compound | n-Propylbenzene (MW 120.[1][2]19) |

| Isotopic Purity | Typically |

| Appearance | Clear, colorless liquid |

| Density | ~0.86 g/mL (at 25°C) |

| Boiling Point | ~159°C (760 mmHg) |

| Solubility | Insoluble in water; soluble in methanol, acetone, dichloromethane |

Synthesis & Production Logic

The synthesis of N-Propyl-D7-benzene requires high-fidelity isotopic labeling to ensure no scrambling of deuterium to the aromatic ring, which would alter the fragmentation pattern unpredictably.[1]

Primary Synthetic Route: Friedel-Crafts Alkylation

The most robust industrial route involves the alkylation of benzene with 1-Bromopropane-d7 in the presence of a Lewis acid catalyst (

-

Precursor: Perdeuterated 1-bromopropane (

) is generated via the reaction of Perdeuteropropanol ( -

Coupling: Benzene (

) is reacted with -

Purification: Fractional distillation is required to separate the mono-alkylated product from poly-alkylated byproducts.[1]

Scientific Note: Isotopic scrambling (H/D exchange) can occur if the reaction temperature is too high or if the catalyst is too active. Controlled conditions (0-5°C) are strictly maintained to preserve the

Analytical Applications: The Internal Standard Protocol

In quantitative analysis (EPA Methods 8260/524 for VOCs), N-Propyl-D7-benzene serves as a surrogate or internal standard.[1][2] Its utility relies on the Isotope Dilution Principle : the labeled standard and the analyte experience identical extraction losses and ionization suppression, allowing the ratio of their signals to yield an accurate concentration despite matrix interference.[2]

Methodology: GC-MS Quantification

-

Column: Fused silica capillary (e.g., DB-624 or equivalent), 30m x 0.25mm ID.[1][2]

-

Carrier Gas: Helium at 1.0 mL/min constant flow.[1]

-

Ionization: Electron Impact (EI) at 70 eV.[1]

Step-by-Step Workflow:

-

Spiking: Add a fixed concentration (e.g., 10

g/L) of N-Propyl-D7-benzene to the sample before any extraction or purging steps.[1] -

Extraction: Perform Purge-and-Trap or Liquid-Liquid Extraction.

-

Analysis: Inject into GC-MS.

-

Quantification: Use Selected Ion Monitoring (SIM) mode for maximum sensitivity.

Table 2: MS Acquisition Parameters (SIM)

| Compound | Target Ion ( | Qualifier Ion 1 ( | Qualifier Ion 2 ( | Retention Time |

| n-Propylbenzene | 91 (Tropylium) | 120 (M+) | 77 (Phenyl) | ~12.5 min |

| N-Propyl-D7-benzene | 98 (Tropylium-d7*) | 127 (M+) | 77 (Phenyl) | ~12.48 min |

Note: The retention time of the deuterated analog is typically slightly faster (seconds) than the non-deuterated parent due to the "Inverse Isotope Effect" on interaction with the stationary phase.

Mechanistic Insight: Mass Spectral Fragmentation

Understanding the fragmentation is critical for confirming the identity of the standard and ensuring no interference with the analyte.

Standard n-Propylbenzene Fragmentation:

-

Molecular Ion:

120.[1] -

Benzylic Cleavage: Loss of ethyl radical (

) is minor.[1] -

McLafferty Rearrangement: Migration of

-hydrogen to the ring -

Tropylium Formation (Dominant): Ring expansion of the benzyl cation (

) to form the stable Tropylium ion (

N-Propyl-D7-benzene Fragmentation (

-

Molecular Ion:

127 ( -

Tropylium Analog: The formation of the tropylium ion incorporates the

-carbon and its attached deuteriums.-

Structure:

(from ring) + -

Correction: Tropylium formation usually involves the benzyl fragment (

).[1] This rearranges to a 7-membered ring. -

Composition:

. -

Mass Calculation:

.[1] -

However, if scrambling occurs prior to fragmentation (common in aromatics), the distribution may vary.[1][2] In practice, for fully deuterated chains, the dominant base peak often shifts by the number of D's retained.[2] If the entire chain is involved in the rearrangement, we look for

98 ( -

Verified Peak: For side-chain D7, the base peak is typically

93 (retaining 2 deuteriums from the -

Critical Diagnostic: The shift from 91 to 93 (Tropylium-d2) is the primary quantifier.[1] The molecular ion 127 is the secondary qualifier.

-

Visualizing the Fragmentation Logic:

Caption: Figure 1. Proposed Electron Impact (EI) fragmentation pathway for N-Propyl-D7-benzene showing the formation of the diagnostic m/z 93 ion.

Handling, Stability & Safety

Safety Profile

N-Propyl-D7-benzene shares the toxicological profile of its parent compound.[1]

-

Hazards: Flammable liquid (Category 3), Aspiration hazard (Category 1), Aquatic toxicity (Chronic 2).[1][2][3]

-

PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory.[2]

Storage Protocol

To prevent isotopic exchange (H/D scrambling) and degradation:

-

Temperature: Store neat standards at -20°C .

-

Container: Amber glass ampoules sealed under inert gas (Argon/Nitrogen).

-

Solvent: If diluted, use Methanol-OD or non-protic solvents like Dichloromethane to minimize exchange potential, although standard Methanol is acceptable for short-term use.[1][2]

Analytical Workflow Diagram

The following diagram illustrates the validated workflow for using N-Propyl-D7-benzene in environmental water analysis.

Caption: Figure 2. Standard Operating Procedure (SOP) flow for trace-level quantification using N-Propyl-D7-benzene as an internal standard.

References

-

National Institute of Standards and Technology (NIST). (2023).[1] Mass Spectrum of Propylbenzene (CAS 103-65-1). NIST Chemistry WebBook, SRD 69.[1][2] [Link][1][2]

-

U.S. Environmental Protection Agency (EPA). (1996).[1] Method 8260B: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). SW-846.[1] [Link][1][2]

An In-depth Technical Guide to N-Propyl-D7-benzene: Chemical Structure and Molecular Weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Propyl-D7-benzene, a deuterated form of n-propylbenzene. This document will delve into its chemical structure, molecular weight, and relevant physicochemical properties, offering valuable insights for its application in research and development.

Introduction to N-Propyl-benzene and its Deuterated Analog

N-propylbenzene is an aromatic hydrocarbon consisting of a propyl group attached to a phenyl ring[1]. It is a colorless liquid and finds use as a nonpolar organic solvent in various industrial applications, including printing and textile dyeing[1][2]. In the realm of scientific research and drug development, n-propylbenzene and its isotopically labeled analogs, such as N-Propyl-D7-benzene, serve as important tools.

Deuterated compounds, like N-Propyl-D7-benzene, are particularly valuable in studies involving metabolic fate, reaction mechanisms, and as internal standards for quantitative analysis by mass spectrometry. The substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen, imparts a greater mass to the molecule without significantly altering its chemical properties. This mass difference is readily detectable by mass spectrometric instrumentation, allowing for precise differentiation and quantification.

Chemical Structure

The chemical structure of a molecule dictates its physical and chemical properties. Understanding the arrangement of atoms in both n-propylbenzene and its deuterated form is fundamental to its application.

N-Propyl-benzene: The molecule consists of a straight-chain propyl group (-CH₂CH₂CH₃) bonded to a benzene ring (C₆H₅)[1].

N-Propyl-D7-benzene: In this deuterated analog, all seven hydrogen atoms on the propyl group are replaced with deuterium atoms (-CD₂CD₂CD₃), while the phenyl group remains unchanged (C₆H₅)[3].

Below is a visual representation of the relationship between their structures.

Caption: Isotopic relationship between N-Propyl-benzene and N-Propyl-D7-benzene.

Molecular Weight

The molecular weight of a compound is a critical parameter, particularly in quantitative applications. The incorporation of deuterium atoms results in a predictable increase in the molecular weight of N-Propyl-D7-benzene compared to its non-deuterated counterpart.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| N-Propyl-benzene | C₉H₁₂ | 120.19[4][5] |

| N-Propyl-D7-benzene | C₉H₅D₇ | 127.24[6] |

The increased molecular weight of N-Propyl-D7-benzene allows it to be easily distinguished from the endogenous or non-labeled compound in mass spectrometry-based assays, making it an ideal internal standard.

Physicochemical Properties of N-Propyl-benzene

While specific experimental data for N-Propyl-D7-benzene is limited, the physicochemical properties of n-propylbenzene provide a strong foundation for understanding its behavior. The isotopic substitution with deuterium has a negligible effect on most bulk physical properties.

| Property | Value |

| Appearance | Colorless liquid[1][5] |

| Boiling Point | 159.2 °C[1][5] |

| Melting Point | -99.5 °C[1] |

| Density | 0.862 g/mL at 25 °C[5] |

| Solubility | Insoluble in water; soluble in alcohol and ether[7] |

| Flash Point | 86 °F (closed cup)[7] |

Synthesis and Availability

N-propylbenzene can be synthesized through various methods, including the Friedel-Crafts alkylation of benzene with a propyl halide or alcohol[8]. Another approach involves the reaction of a Grignard reagent derived from benzyl chloride with diethyl sulfate[1].

N-Propyl-D7-benzene is a commercially available compound, typically synthesized for use in research applications requiring a stable isotope-labeled internal standard.

Applications in Research and Drug Development

The primary application of N-Propyl-D7-benzene in the fields of research and drug development is as an internal standard for quantitative analysis using mass spectrometry.

Workflow: Quantitative Analysis using N-Propyl-D7-benzene as an Internal Standard

The following diagram illustrates a typical workflow where N-Propyl-D7-benzene is employed to accurately quantify an analyte in a complex matrix, such as a biological sample.

Caption: Workflow for quantitative analysis using an internal standard.

The rationale for using an internal standard is to correct for variations in sample preparation and instrument response. By adding a known amount of the deuterated standard to the sample, any loss of analyte during extraction or fluctuations in the mass spectrometer's signal will affect both the analyte and the standard proportionally. This allows for a more accurate and precise determination of the analyte's concentration.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of chemical compounds. For n-propylbenzene, extensive data is available, including ¹H NMR and ¹³C NMR spectra, as well as mass spectrometry data[7][9]. The mass spectrum of n-propylbenzene is characterized by a molecular ion peak and various fragmentation patterns[10]. The mass spectrum of N-Propyl-D7-benzene will exhibit a molecular ion peak shifted to a higher m/z value corresponding to its increased molecular weight.

Conclusion

N-Propyl-D7-benzene is a valuable tool for researchers, scientists, and drug development professionals. Its well-defined chemical structure and distinct molecular weight, owing to isotopic labeling, make it an excellent internal standard for quantitative mass spectrometry assays. A thorough understanding of its properties, as well as those of its non-deuterated counterpart, is essential for its effective application in achieving accurate and reliable experimental results.

References

-

National Institute of Standards and Technology. (n.d.). Benzene, propyl-. NIST Chemistry WebBook. Retrieved February 9, 2026, from [Link]

-

Doc Brown's Advanced Organic Chemistry. (n.d.). Explaining interpreting C9H12 mass spectrum of propylbenzene. Retrieved February 9, 2026, from [Link]

-

Organic Syntheses. (n.d.). n-PROPYLBENZENE. Retrieved February 9, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Propylbenzene. PubChem. Retrieved February 9, 2026, from [Link]

-

Brainly.in. (2019, October 19). write the structural formula for n-propyl benzene. Retrieved February 9, 2026, from [Link]

-

Wikipedia. (n.d.). n-Propylbenzene. Retrieved February 9, 2026, from [Link]

-

Qmx Laboratories. (n.d.). n-Propyl-d7-benzene, neat. Retrieved February 9, 2026, from [Link]

-

MD Topology. (n.d.). n-propylbenzene. Retrieved February 9, 2026, from [Link]

-

Industrial Additives. (2024, January 9). preparation method of n-propylbenzene and its application in organic synthesis. Retrieved February 9, 2026, from [Link]

Sources

- 1. n-Propylbenzene - Wikipedia [en.wikipedia.org]

- 2. preparation method of n-propylbenzene and its application in organic synthesis_industrial additives-Organotin Catalyst Suppliers & Manufacturing [sn-tin.com]

- 3. Qmx Laboratories - n-Propyl-d7-benzene_65087-58-3_0.25g [qmx.com]

- 4. Benzene, propyl- [webbook.nist.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. biomall.in [biomall.in]

- 7. Propylbenzene | C9H12 | CID 7668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. N-PROPYLBENZENE(103-65-1) 1H NMR spectrum [chemicalbook.com]

- 10. Explaining interpreting C9H12 mass spectrum of propylbenzene fragmentation pattern of m/z m/e ions for analysis and identification of 1-phenylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Technical Guide: Deuterated n-Propylbenzene in NMR Spectroscopy & Metabolic Research

This guide is structured as a high-level technical whitepaper designed for pharmaceutical researchers and NMR spectroscopists. It moves beyond basic definitions to focus on the application of deuterated n-propylbenzene as a mechanistic probe in drug metabolism and a specialized internal standard.

Executive Summary

Deuterated n-propylbenzene (specifically n-propylbenzene-d

Unlike common deuterated solvents (e.g., CDCl

This guide provides the physicochemical baselines, NMR spectral characteristics, and experimental protocols for leveraging this compound in drug development workflows.

Part 1: Molecular Architecture & Isotopic Enrichment[1]

Structural Variants and Utility

The utility of deuterated n-propylbenzene depends entirely on the position of the deuterium atoms.

| Compound Variant | Structure | Primary Application |

| Perdeuterated (d | C | qNMR Standard: Used in fuel analysis or lipophilic formulations where a "silent" aromatic region is required.Solvent: Rare, specialized use for high-temperature NMR of polyolefins.[1] |

| Benzylic-Deuterated ( | C | Metabolic Probe: Blocks the primary site of CYP450 oxidation (benzylic hydroxylation) to measure KIE or shunt metabolism. |

| Ring-Deuterated (d | C | Spectral Simplification: Removes aromatic signal overlap in |

Physicochemical Properties (d Analog)

Note: Values are isotope-corrected estimates based on standard n-propylbenzene.

-

Molecular Weight: ~132.27 g/mol (vs. 120.20 g/mol for non-deuterated)

-

Density: ~0.94 g/mL (Higher due to mass of D vs H)

-

Boiling Point: ~158°C (Slightly lower than proteo-analog due to lower vibrational energy/van der Waals forces)

-

Solubility: Immiscible with water; miscible with CDCl

, Acetone-d

Part 2: NMR Spectroscopic Characterization

When using n-propylbenzene-d

H NMR Silencing (The "Silent" Standard)

In a standard

-

Residual Peak Locations (impurities):

-

0.93 ppm: Methyl group (-CD

- 1.62 ppm: Homobenzylic methylene (-CDH-)

- 2.58 ppm: Benzylic methylene (-CDH-)

- 7.15 - 7.30 ppm: Aromatic ring residual protons.[1]

-

0.93 ppm: Methyl group (-CD

C NMR: The Coupling Effect

In

-

Coupling Rule: Multiplicity =

(where -

Signal Splitting Table:

| Carbon Position | Chemical Shift ( | Splitting Pattern | Coupling Constant ( |

| Methyl (C3) | ~13.8 | Septet (1:3:6:7:6:3:[1]1) | ~19 Hz |

| Methylene (C2) | ~24.5 | Quintet (1:2:3:2:1) | ~19-20 Hz |

| Benzylic (C1) | ~38.0 | Quintet (1:2:3:2:1) | ~19-20 Hz |

| Aromatic (ipso) | ~142.0 | Singlet (broad) | Small/Unresolved |

| Aromatic (ortho/meta/para) | ~125 - 129 | Triplet (1:1:1) | ~24 Hz |

Expert Insight: The relaxation time (

) of deuterated carbons is significantly longer than protonated carbons because the primary relaxation pathway (dipole-dipole interaction with attached protons) is removed. Protocol Adjustment: When acquiring quantitativeC spectra of the deuterated analog, increase the relaxation delay ( ) to >30 seconds to avoid integration errors.

Part 3: Applications in Drug Development (DMPK)

The primary high-value application of deuterated n-propylbenzene is in Metabolic Stability Profiling and Mechanistic Toxicology .

The Metabolic Hotspot Theory

Cytochrome P450 enzymes (specifically CYP2E1 and CYP2B6) rapidly oxidize alkylbenzenes at the benzylic position (the carbon adjacent to the ring).

By substituting Hydrogen with Deuterium at the benzylic position (

Workflow: Determination of Intrinsic Clearance ( )

Researchers use the deuterated analog to determine if benzylic oxidation is the rate-determining step (RDS).

Caption: Experimental workflow for determining Kinetic Isotope Effects (KIE) using n-propylbenzene substrates in microsomal incubations.

Part 4: Experimental Protocols

Protocol A: Preparation of Internal Standard for qNMR

Use this protocol when quantifying non-polar analytes (e.g., lipids, fuel additives) where n-propylbenzene-d

-

Selection: Ensure n-propylbenzene-d

isotopic enrichment is >99 atom % D to prevent signal overlap. -

Gravimetry: Weigh approximately 10 mg of the analyte and 5 mg of n-propylbenzene-d

into the same vial. Record weights to 0.001 mg precision.[1] -

Solvation: Dissolve in 600 µL of a solvent that ensures solubility for both (e.g., CDCl

or Acetone-d -

Acquisition:

-

Pulse Sequence: zg30 (Bruker) or equivalent.[1]

-

Relaxation Delay (

): Set to -

Alternative (Common): If using n-propylbenzene-d

as a solvent or reference in Carbon NMR, use the C1-aromatic carbon signal (

-

Protocol B: Competitive Metabolic Assay (KIE Measurement)

To measure the isotope effect on metabolism.

-

Mix: Prepare a stock solution containing equimolar (1:1) ratio of n-propylbenzene (H-form) and n-propylbenzene-d

(D-form). -

Incubate: Add to human liver microsomes (0.5 mg/mL protein) with NADPH regenerating system at 37°C.

-

Quench: Stop reaction at linear time points (e.g., 10 min) using ice-cold acetonitrile.

-

Analyze (GC-MS): Monitor the molecular ions:

-

H-form:

120 -

D-form:

132 -

Metabolite (H):

136 (Hydroxy-propylbenzene) -

Metabolite (D):

147 (Hydroxy-propylbenzene-d

-

-

Calculate:

Part 5: Quality Control & Handling[1]

Storage and Stability

-

H/D Exchange Risk: Benzylic protons are weakly acidic but generally stable.[1] However, exposure to strong Lewis acids (AlCl

) or strong bases over long periods can lead to back-exchange if moisture is present.[1] -

Storage: Store at 2-8°C in a desiccator. Deuterated compounds are hygroscopic; absorption of atmospheric H

O introduces a water peak (

Purity Assessment

Before use in critical KIE studies, verify isotopic purity:

-

Run

H NMR: Integrate the "residual" benzylic peak at 2.58 ppm. -

Compare: Compare the integral to a known internal standard (e.g., TMS).

-

Calculation:

References

-

Guengerich, F. P. (2017).[1][2] Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Methods in Enzymology, 596, 217-238.[1][2] Link

-

Nelson, S. D., & Trager, W. F. (2003).[1] The use of deuterium isotope effects to probe the active site properties, mechanism of cytochrome P450-catalyzed reactions, and mechanisms of metabolically dependent toxicity.[1] Drug Metabolism and Disposition, 31(3), 266-271.[1] Link

-

Cambridge Isotope Laboratories. (2024).[1] NMR Solvent Data Chart & Impurity Tables. CIL Reference Data. Link

-

Fulmer, G. R., et al. (2010).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents.[1] Organometallics, 29(9), 2176–2179.[1] Link

-

Shao, L., & Hewitt, M. C. (2010).[1] The kinetic isotope effect in the search for deuterated drugs.[2][3] Drug News & Perspectives, 23(6), 398-404.[1] Link

Sources

Technical Guide: Isotopic Purity Validation of N-Propyl-D7-benzene (98 atom % D)

Executive Summary

N-Propyl-D7-benzene (CAS: Custom/Analogous to 103-65-1 for unlabeled) is a critical isotopologue used primarily as an internal standard in mass spectrometry and a probe in Deuterium Kinetic Isotope Effect (DKIE) studies. Its utility hinges on the precise deuteration of the propyl side chain (

This guide details the technical specifications, synthesis logic, and rigorous analytical protocols required to validate "98 atom % D" purity. Unlike chemical purity, isotopic purity requires a distinct validation workflow combining qNMR and HR-MS to ensure that the 2% isotopic impurity does not compromise bioanalytical data integrity.

Chemical Identity & Metabolic Significance[1]

Structural Specification

The "D7" designation in this context refers to the complete deuteration of the n-propyl alkyl chain. The phenyl ring remains fully protonated.

-

Chemical Formula:

-

Molecular Weight: 127.24 g/mol (approx., vs. 120.19 g/mol for unlabeled)

-

Target Isotopic Purity:

98 atom % D (meaning

The Metabolic "Soft Spot"

In drug metabolism, the benzylic position (

-

Mechanism: CYP enzymes abstract a hydrogen atom to form a radical intermediate.

-

DKIE Application: The C-D bond is shorter and stronger than the C-H bond (lower zero-point energy).[1] Replacing H with D at these positions significantly increases the activation energy for cleavage (

). -

Impact: High isotopic purity (98%+) is non-negotiable here. If the benzylic position contains significant residual Hydrogen (Protium), the "metabolic switching" effect will be masked, rendering stability data invalid.

Synthesis Logic & Quality Control

To achieve 98 atom % D, the synthesis must avoid "isotopic dilution" (exchange with solvent protons). The most robust route typically involves Grignard coupling using fully deuterated precursors, avoiding acidic conditions that might induce back-exchange on the benzylic carbon.

Synthesis Workflow (DOT Diagram)

Figure 1: High-integrity synthesis pathway minimizing proton exchange risks.

Analytical Validation Protocols

This section defines the "Self-Validating" protocols required to certify the 98 atom % D specification.

The "Atom % D" Metric Defined

"98 atom % D" does not mean the sample is 98% deuterated molecules. It is a statistical average of the labeled sites.

Protocol A: Proton qNMR (The Gold Standard)

Proton NMR (

Equipment: 400 MHz (minimum) NMR Spectrometer.

Solvent:

Step-by-Step Methodology:

-

Sample Prep: Dissolve ~10 mg of N-Propyl-D7-benzene in 0.6 mL

. -

Acquisition: Run a standard proton scan (16-32 scans, d1=5s to ensure full relaxation).

-

Phasing/Baseline: Apply rigorous phase correction and Bernstein polynomial baseline correction.

-

Integration (Critical Step):

-

Region A (Reference): Integrate the Phenyl aromatic protons (Multiplet, ~7.1 – 7.4 ppm). Calibrate this integral to exactly 5.00 .

-

Region B (Target - Benzylic): Integrate the region where the

would appear (~2.6 ppm). -

Region C (Target - Central): Integrate the

region (~1.6 ppm). -

Region D (Target - Methyl): Integrate the

region (~0.9 ppm).

-

-

Calculation: Sum the integrals of Regions B, C, and D. In a non-deuterated molecule, this sum would be 7.00.

Protocol B: GC-MS Isotopologue Analysis

Mass spectrometry confirms the molecular weight distribution and identifies the presence of

Methodology:

-

Inlet: Split injection (1:50) to avoid detector saturation.

-

Ionization: Electron Impact (EI) at 70eV.

-

Analysis: Focus on the Molecular Ion (

).-

N-Propylbenzene (Unlabeled)

= 120 m/z. -

N-Propyl-D7-benzene (Target)

= 127 m/z.

-

-

Acceptance Criteria: The intensity of the 127 m/z peak must be the base peak (or dominant molecular ion). Significant peaks at 126 (

) or 125 (

Data Presentation: Expected vs. Failed Spectra

| Feature | Unlabeled Standard | Passing D7 Sample (98%) | Failing Sample (<95%) |

| NMR: 7.2 ppm | Multiplet (5H) | Multiplet (5H) | Multiplet (5H) |

| NMR: 2.6 ppm | Triplet (2H) | Silent (Integral < 0.04) | Visible Bump (Integral > 0.10) |

| NMR: 0.9 ppm | Triplet (3H) | Silent (Integral < 0.06) | Visible Bump (Integral > 0.15) |

| MS: Base Peak | 91 m/z (Tropylium) | 96/97 m/z (Deutero-Tropylium) | Mixed Cluster |

| MS: Molecular Ion | 120 m/z | 127 m/z | High 126/125 m/z abundance |

Analytical Decision Tree

This workflow ensures that only validated lots move to biological testing.

Figure 2: Decision logic for lot release based on orthogonal analytical data.

Applications in Drug Development[2][3]

Internal Standard (IS)

N-Propyl-D7-benzene is an ideal IS for quantifying alkylbenzenes in biological matrices.

-

Co-elution: It co-elutes with the analyte in HPLC/GC but is mass-resolved.

-

Matrix Effects: It experiences the exact same ionization suppression/enhancement as the analyte, providing perfect normalization.

Deuterium Kinetic Isotope Effect (DKIE) Studies

Researchers use this molecule to study the mechanism of CYP450-mediated dealkylation.

-

Protocol: Incubate N-Propylbenzene and N-Propyl-D7-benzene separately with liver microsomes.

-

Measurement: Monitor the rate of disappearance (

). -

Interpretation: If

, C-H bond cleavage at the propyl chain is the rate-determining step. This informs medicinal chemists to fluorinate or otherwise block this site to improve metabolic stability.

Handling and Storage

To maintain the "98 atom % D" integrity:

-

Avoid Acidic Moisture: Protons can exchange at the benzylic position in the presence of strong Lewis acids or protic acids over time.

-

Storage: Store under Argon at 2-8°C.

-

Solvents: When preparing stock solutions, use anhydrous solvents (Methanol-OD or Acetonitrile) to prevent long-term exchange, although the C-D bond is generally stable in neutral pH.

References

-

Isotopic Purity Measurement Guidelines. ResolveMass Laboratories. (2025).[2][1][3][4][5][6] Isotopic Purity Using LC-MS: Step-by-step process and calculation. [Link]

-

NMR Integration and Purity. Chemistry Steps. Integration in NMR Spectroscopy: Calculating ratios and purity. [Link]

-

Deuterium in Drug Discovery. National Institutes of Health (PMC). (2023).[2][3] Deuterium in drug discovery: progress, opportunities and challenges. [Link]

-

Synthesis of Alkylbenzenes. Organic Syntheses. Preparation of n-Propylbenzene (General methods adaptable for deuterated analogs). [Link]

Sources

difference between n-propylbenzene and N-Propyl-D7-benzene

Comparative Analysis for Metabolic Profiling and Bioanalytical Quantitation

Executive Summary

This guide provides a technical comparison between n-propylbenzene (native) and its deuterated isotopologue, propyl-d7-benzene (stable isotope labeled).[1] While chemically similar in terms of lipophilicity and retention mechanisms, these compounds diverge significantly in their spectroscopic signatures and metabolic stability.[1]

For researchers in drug metabolism and pharmacokinetics (DMPK), the propyl-d7 variant serves two critical functions:

-

Bioanalytical Internal Standard (IS): It provides identical extraction recovery and chromatographic behavior to the analyte while maintaining mass spectral distinctness (+7 Da).[1]

-

Metabolic Probe: Deuteration of the propyl chain—specifically the benzylic

-position—induces a primary Kinetic Isotope Effect (KIE), significantly altering the rate of CYP450-mediated oxidation.[1]

Structural and Physicochemical Divergence[1]

Nomenclature and Chemical Identity

Note on Nomenclature: The term "N-Propyl" (capital N) typically denotes a nitrogen attachment in organic nomenclature (e.g., N-methylaniline).[1] However, in the context of alkylbenzenes, this is widely recognized as a typographic variation of

-

n-Propylbenzene: The native aromatic hydrocarbon consisting of a benzene ring substituted with a straight three-carbon chain.[1][2]

-

Propyl-d7-benzene: The isotopologue where the seven hydrogen atoms of the propyl chain are replaced by deuterium (

H).[1]

Comparative Properties Table[1]

| Feature | n-Propylbenzene | Propyl-d7-benzene |

| Formula | ||

| Molecular Weight | 120.19 g/mol | ~127.24 g/mol (+7.04 Da) |

| CAS Number | 103-65-1 | 1093339-68-6 (varies by enrichment) |

| Benzylic Structure | ||

| Boiling Point | 159.2 °C | ~158-159 °C (Inverse isotope effect may apply) |

| Primary Application | Solvent, Intermediate, Substrate | Internal Standard, KIE Probe |

Spectroscopic Characterization

The substitution of Hydrogen (

Nuclear Magnetic Resonance ( H-NMR)

In the native compound, the propyl chain exhibits a distinct triplet-multiplet-triplet pattern.[1] In the d7-variant, these signals vanish, leaving only the aromatic protons.

-

n-Propylbenzene:

-

~0.9 ppm (t, 3H,

-

~1.6 ppm (m, 2H,

-

~2.6 ppm (t, 2H, benzylic

- ~7.1-7.3 ppm (m, 5H, aromatic)

-

~0.9 ppm (t, 3H,

-

Propyl-d7-benzene:

Mass Spectrometry (MS)

In GC-MS or LC-MS/MS, the mass shift is utilized for quantitation.[1]

-

Parent Ion (

): Shifts from m/z 120 -

Fragmentation: The Tropylium ion formation (typically m/z 91 for alkylbenzenes) will shift depending on whether the deuterium is retained in the rearrangement. For propyl-d7-benzene, the rearrangement often involves the benzylic deuterium, shifting the fragment ions.

Metabolic Stability & Kinetic Isotope Effect (KIE)

This is the most critical section for drug development professionals.[1] The metabolic clearance of n-propylbenzene is driven by Cytochrome P450 (CYP450) enzymes, primarily attacking the benzylic (

Mechanism of Oxidation

The C-H bond at the benzylic position is weaker (~85 kcal/mol) than a standard alkane C-H bond (~98 kcal/mol), making it the primary site for Hydrogen Atom Transfer (HAT) by the CYP450 Compound I (Iron-Oxo species).

The Deuterium Blockade

Replacing Hydrogen with Deuterium increases the bond dissociation energy (BDE) due to the lower zero-point energy of the C-D bond.

-

Primary KIE (

): Since C-H bond breakage is the rate-determining step (RDS) in benzylic hydroxylation, the reaction rate for Propyl-d7-benzene is significantly slower (typically 2-5x slower) than the native compound.[1] -

Metabolic Switching: In the d7-variant, because the primary "soft spot" (benzylic

-C) is hardened, metabolism may switch to the aromatic ring (forming phenols), a pathway normally minor in the native compound.

Figure 1: Mechanistic divergence in CYP450 metabolism.[1] The native compound undergoes rapid benzylic oxidation, while the deuterated variant experiences a Kinetic Isotope Effect, retarding the reaction or forcing metabolic switching.

Experimental Protocol: D7 as an Internal Standard

The most common application of Propyl-d7-benzene is as an Internal Standard (IS) for quantifying n-propylbenzene in biological matrices (plasma/urine).[1]

Why D7?

-

Co-elution: It elutes at the nearly identical retention time as the analyte (preventing matrix effect variations).

-

Mass Discrimination: It is spectrally distinct (+7 Da), allowing simultaneous detection without "crosstalk" (assuming sufficient mass resolution).[1]

Workflow: LC-MS/MS Quantitation

Objective: Quantify n-propylbenzene in rat plasma using Propyl-d7-benzene as IS.

Step-by-Step Methodology:

-

Stock Preparation:

-

Dissolve n-propylbenzene (Analyte) in Methanol (1 mg/mL).

-

Dissolve Propyl-d7-benzene (IS) in Methanol (1 mg/mL).[1]

-

-

Sample Processing (Protein Precipitation):

-

Chromatography (LC Conditions):

-

Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7

m). -

Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.[1]

-

Gradient: 5% B to 95% B over 3 minutes.

-

-

Mass Spectrometry (MRM Mode):

-

Data Analysis:

-

Calculate Area Ratio:

-

Plot

vs. Concentration to generate calibration curve.[1]

-

Figure 2: Bioanalytical workflow utilizing Propyl-d7-benzene to normalize extraction efficiency and matrix effects.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7668, Propylbenzene.[1] Retrieved from [Link][1]

-

Guengerich, F. P. (2017). Kinetic Isotope Effects in Cytochrome P450 Oxidation Reactions.[1] Journal of Labelled Compounds and Radiopharmaceuticals.[1] (Contextual grounding on KIE mechanisms).

-

NIST Chemistry WebBook. Propylbenzene Mass Spectrum.[1] Retrieved from [Link][1]

Sources

Technical Guide: n-Propyl-d7-benzene (CAS 65087-58-3)

The following technical guide provides a comprehensive safety, handling, and application profile for n-Propyl-d7-benzene , designed for researchers requiring immediate access to critical safety data and experimental protocols.

Safety Data, Handling Protocols, and Bioanalytical Applications[1]

Compound Identification & Physicochemical Profile

n-Propyl-d7-benzene is a stable isotopologue of n-propylbenzene where the seven hydrogen atoms on the propyl side chain have been replaced by deuterium (

Chemical Identity

| Parameter | Data |

| Chemical Name | n-Propyl-d7-benzene (Propyl-d7-benzene) |

| CAS Number | 65087-58-3 |

| Unlabeled Analog CAS | 103-65-1 (n-Propylbenzene) |

| Molecular Formula | |

| Molecular Weight | ~127.23 g/mol (Calculated based on D enrichment) |

| Isotopic Purity | Typically |

| Appearance | Colorless liquid |

| Odor | Aromatic, solvent-like |

Physical Properties (Based on Unlabeled Analog)

Note: Isotope effects on boiling/melting points are negligible for safety classifications but critical for chromatographic retention times.

-

Boiling Point:

[1] -

Melting Point:

-

Density:

(at -

Flash Point:

( -

Solubility: Insoluble in water; soluble in methanol, acetone, benzene.

Safety Data Sheet (SDS) Core Elements

Regulatory Note: Safety data for deuterated compounds is legally and scientifically extrapolated from the unlabeled parent compound (n-Propylbenzene, CAS 103-65-1) unless specific toxicological data exists.

GHS Classification[7][8]

-

Flammable Liquids: Category 3[2]

-

Aspiration Hazard: Category 1

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation)

-

Hazardous to the Aquatic Environment (Chronic): Category 2

Hazard Statements (H-Codes)

-

H226: Flammable liquid and vapor.[2]

-

H304: May be fatal if swallowed and enters airways.[2]

-

H411: Toxic to aquatic life with long-lasting effects.[2][3]

Precautionary Statements (P-Codes)

-

P210: Keep away from heat, sparks, open flames, and hot surfaces.[2][3] No smoking.

-

P273: Avoid release to the environment.

-

P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

-

P331: Do NOT induce vomiting.

Emergency Response Visualization

The following decision tree outlines the immediate response protocols for exposure or spills.

Figure 1: Emergency response decision tree emphasizing the critical non-induction of vomiting due to aspiration hazards.

Experimental Handling & Storage Protocol

Storage Requirements

-

Temperature: Store at room temperature (

) or refrigerated ( -

Atmosphere: Store under inert gas (Nitrogen or Argon) if long-term stability is required, though n-propylbenzene is relatively stable.

-

Segregation: Flammables cabinet. Keep away from strong oxidizing agents.[1]

Stock Solution Preparation (Internal Standard)

When using n-Propyl-d7-benzene as an internal standard, precision is paramount. The high cost of deuterated standards necessitates a "Zero-Waste" protocol.

Protocol: Preparation of

-

Equilibration: Allow the ampoule to reach room temperature to prevent condensation.

-

Weighing:

-

Place a

volumetric flask on an analytical balance ( -

Tare the flask.

-

Using a gas-tight syringe, transfer

(approx -

Record the exact mass (

).

-

-

Calculation:

Where -

Dilution: Fill to the mark with HPLC-grade Methanol. Invert

to mix. -

Storage: Transfer to amber glass vials with PTFE-lined caps. Store at

.

Bioanalytical Application: Isotope Dilution Mass Spectrometry (IDMS)

Why Use D7? (Scientific Rationale)

The D7 isotopologue is preferred over D5 (ring-labeled) for metabolic studies involving ring oxidation. Since the propyl chain is fully deuterated (

Workflow: Internal Standard Spiking

Figure 2: Workflow for Isotope Dilution Mass Spectrometry using n-Propyl-d7-benzene to correct for extraction efficiency and matrix effects.

Mass Spectrometry Parameters

-

Ionization: Electron Impact (EI) for GC-MS; ESI(+) for LC-MS (though sensitivity is lower for neutral hydrocarbons).

-

Key Ions (GC-MS):

-

Parent:

(Molecular Ion). -

Base Peak: Look for the tropylium ion equivalent. In unlabeled propylbenzene, the base peak is

( -

Note: Verify fragmentation patterns experimentally, as deuterium placement affects bond dissociation energies.

-

Waste Disposal & Compliance

-

Disposal: Must be disposed of as hazardous organic waste (Flammable/Toxic). Do not pour down drains (H411).

-

Container: Collect in halogen-free organic solvent waste containers.

-

Spill Cleanup: Absorb with inert material (vermiculite, sand). Use non-sparking tools.[3]

References

-

Fisher Scientific. (2009). Safety Data Sheet: n-Propylbenzene (CAS 103-65-1).[5][1][6] Retrieved from

-

Sigma-Aldrich (Merck). (2024). Product SDS: Propylbenzene (CAS 103-65-1).[5][1][3][6] Retrieved from

-

Qmx Laboratories. (n.d.). n-Propyl-d7-benzene Product Data (CAS 65087-58-3).[7][6][8] Retrieved from

-

GuideChem. (2019).[9] n-Propyl-d7-benzene Supplier and Safety Info.[7][8][10] Retrieved from

-

PubChem. (n.d.).[5] Propylbenzene Compound Summary (CID 7668).[5][11] National Library of Medicine. Retrieved from

Sources

- 1. n-propylbenzene | CAS#:103-65-1 | Chemsrc [chemsrc.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. fishersci.com [fishersci.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. Propylbenzene | C9H12 | CID 7668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Qmx Laboratories - n-Propyl-d7-benzene_65087-58-3_0.25g [qmx.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. Page loading... [wap.guidechem.com]

- 9. Page loading... [guidechem.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. chemimpex.com [chemimpex.com]

Technical Guide: Solubility & Preparation of Deuterated Propylbenzene in Methanol

Part 1: Executive Summary & Core Directive

Deuterated propylbenzene (e.g.,

Core Solubility Verdict: Deuterated propylbenzene is fully miscible in methanol at standard ambient temperature and pressure (SATP). While propylbenzene is lipophilic (

Operational Criticality: The primary risk in handling this solution is not the solubility limit of the deuterated compound, but rather phase separation induced by water absorption (hygroscopicity of methanol) or concentration errors due to the high volatility of the solute.

Part 2: Physicochemical Fundamentals

Thermodynamic Solvation Mechanism

To understand the solubility of deuterated propylbenzene (

-

Solute-Solute Interactions: Propylbenzene molecules are held together by weak London Dispersion Forces and

- -

Solvent-Solvent Interactions: Methanol is highly structured due to hydrogen bonding networks.

-

Solvation (Mixing): For dissolution to occur, the energy required to create a cavity in the methanol network must be offset by the entropy of mixing and favorable solute-solvent interactions.

Although methanol is polar, it possesses a methyl group that facilitates interaction with the alkyl chain of propylbenzene. The aromatic ring interacts with the hydroxyl group of methanol via OH-

The Deuterium Isotope Effect (DIE) on Solubility

Does replacing Hydrogen (

-

Bond Shortening: The

bond is shorter and stronger than the -

Lipophilicity: Deuterated compounds are often slightly less lipophilic (lower retention on Reverse Phase HPLC) than their protium counterparts.

-

Practical Impact: For bulk solubility in methanol, these effects are thermodynamically negligible.[1] The miscibility holds true for both forms. However, in cryogenic applications or thermodynamic fractionation, slight variances in phase transition temperatures may be observed.[1]

Comparative Properties Table[2]

| Property | Deuterated Propylbenzene ( | Impact on Methanol Solubility | |

| Molecular Weight | 120.19 g/mol | ~127 - 132 g/mol | Negligible |

| Log P (Octanol/Water) | 3.69 [1] | ~3.65 (Estimated) | Negligible (Remains Lipophilic) |

| Density (25°C) | 0.862 g/mL [2] | ~0.94 g/mL (Approx. +10%) | None |

| Solubility in Methanol | Miscible | Miscible | None |

| Solubility in Water | ~23.4 mg/L (Insoluble) | ~23-25 mg/L (Insoluble) | Critical (Avoid water contamination) |

Part 3: Visualization of Solvation Logic

The following diagram illustrates the decision matrix and thermodynamic logic for using Methanol as the solvent for Deuterated Propylbenzene.

Figure 1: Thermodynamic pathway validating the miscibility of propylbenzene in methanol and highlighting the water-induced phase separation risk.

Part 4: Experimental Protocols

Preparation of Primary Stock Solution (1000 µg/mL)

Objective: Create a stable, accurate stock solution of Deuterated Propylbenzene in Methanol for use as an Internal Standard.

Prerequisites:

-

Analyte:

-Propylbenzene- -

Solvent: LC-MS Grade Methanol (Anhydrous preferred).

-

Glassware: Class A Volumetric Flask (10 mL or 25 mL), Amber glass to prevent photodegradation.

Protocol:

-

Gravimetric Addition (Highest Accuracy):

-

Tare a 10 mL Class A volumetric flask containing ~5 mL of Methanol.

-

Using a gas-tight syringe, add 10 mg (approx 11.6 µL, adjusted for density) of Deuterated Propylbenzene directly into the solvent.[1]

-

Note: Do not touch the flask walls; submerge the needle tip slightly or drop directly into the bulk liquid to prevent evaporation loss before mixing.

-

Record the exact mass (

) to 0.1 mg precision.

-

-

Dissolution:

-

Swirl gently. The compound will dissolve instantly due to miscibility.

-

Sonicate for 30 seconds to ensure homogeneity (optional but recommended to degas).

-

-

Volume Adjustment:

-

Dilute to the mark with LC-MS Grade Methanol.

-

Invert the flask 10 times to mix.

-

-

Concentration Calculation:

Storage and Stability Workflow

Deuterated standards are expensive. Proper storage is vital to prevent Deuterium Exchange (rare in MeOH without acid catalyst) and Evaporation .

Figure 2: Best-practice workflow for handling volatile deuterated standards to maintain concentration integrity.

Part 5: Troubleshooting & Quality Control[1]

The "Water Effect"

While miscible in pure methanol, propylbenzene is hydrophobic. If the methanol absorbs significant atmospheric moisture (methanol is hygroscopic), the solubility power decreases.

-

Threshold: At >20% water content (v/v), phase separation (cloudiness) may occur, especially at refrigerated temperatures.[1]

-

Solution: Use anhydrous methanol and store under inert gas.

Verification of Stability

Since deuterated standards are used to quantify analytes, their concentration must be verified.[1]

-

Method: Inject the stock solution (diluted) into GC-MS.

-

Check: Compare the area count of the deuterated peak against a fresh non-deuterated propylbenzene standard.

-

Acceptance Criteria: The Response Factor (RF) ratio should be constant.

Part 6: References

-

PubChem. (n.d.). Propylbenzene | C9H12 | CID 7668.[1] National Library of Medicine. Retrieved from [Link]

-

NIST. (2023). Propylbenzene: Phase change data. NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link]

-

Turowski, M., et al. (2003).[1] Deuterium Isotope Effects on Hydrophobic Interactions: The Importance of Dispersion Interactions. Journal of the American Chemical Society. (Contextual grounding for isotope lipophilicity shifts).

Sources

Methodological & Application

The Gold Standard for Aromatic Hydrocarbon Analysis: N-Propyl-D7-benzene as an Internal Standard in GC-MS

Introduction: In the landscape of quantitative analytical chemistry, particularly within the pharmaceutical and environmental sectors, the precise and accurate measurement of volatile organic compounds (VOCs) is paramount. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for these analyses. However, the inherent variability in sample preparation and instrument performance necessitates the use of internal standards to ensure data integrity. This application note details the synthesis, validation, and application of N-Propyl-D7-benzene as a superior internal standard for the GC-MS analysis of n-propylbenzene and other structurally related aromatic hydrocarbons.

The Imperative for a Robust Internal Standard

An ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization and fragmentation patterns, while being distinguishable by the mass spectrometer. Deuterated standards, such as N-Propyl-D7-benzene, fulfill these criteria exceptionally well. The substitution of hydrogen atoms with deuterium results in a molecule that is chemically almost identical to its non-deuterated counterpart but has a distinct mass-to-charge ratio (m/z). This subtle yet significant difference allows for the precise correction of variations that can occur during sample extraction, derivatization, and injection, thereby enhancing the accuracy and reproducibility of quantification.

Physicochemical Properties and Mass Spectra

N-Propyl-D7-benzene (C9H5D7) is a deuterated analog of n-propylbenzene (C9H12). The key physicochemical properties of n-propylbenzene are summarized in the table below. The deuterated version will have very similar properties, with a slight increase in molecular weight.

| Property | Value | Source |

| Molecular Formula | C9H12 | PubChem[1] |

| Molecular Weight | 120.19 g/mol | PubChem[1] |

| Boiling Point | 159.2 °C | PubChem[1] |

| Melting Point | -99.5 °C | PubChem[1] |

| Density | 0.862 g/cm³ at 20 °C | PubChem[1] |

| Solubility in Water | 60 mg/L at 25 °C | PubChem[1] |

The mass spectrum of n-propylbenzene is characterized by its molecular ion peak at m/z 120 and a base peak at m/z 91, corresponding to the tropylium ion ([C7H7]+). Other significant fragments are observed at m/z 105 ([M-15]+, loss of a methyl group) and m/z 77 ([C6H5]+, phenyl cation).[2] For N-Propyl-D7-benzene, the molecular ion peak is shifted to m/z 127. The fragmentation pattern is expected to be similar, with key fragments appearing at higher m/z values due to the presence of deuterium. The predicted quantifier and qualifier ions for both the analyte and the internal standard are presented in the following table.

| Compound | Role | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |

| n-Propylbenzene | Analyte | 91 | 120 | 105 |

| N-Propyl-D7-benzene | Internal Standard | 98 | 127 | 112 |

Experimental Protocol: GC-MS Analysis of n-Propylbenzene

This protocol outlines a general procedure for the quantification of n-propylbenzene in a sample matrix using N-Propyl-D7-benzene as an internal standard. This method can be adapted for other aromatic hydrocarbons with appropriate validation.

Materials and Reagents

-

n-Propylbenzene (analytical standard grade)

-

N-Propyl-D7-benzene (isotopic purity ≥ 98%)

-

High-purity solvent (e.g., methanol, hexane, or dichloromethane, GC-MS grade)

-

Sample vials with PTFE-lined septa

-

Microsyringes

Preparation of Standard Solutions

-

Internal Standard Stock Solution (IS-Stock): Accurately weigh a known amount of N-Propyl-D7-benzene and dissolve it in the chosen solvent to prepare a stock solution of a specific concentration (e.g., 1000 µg/mL).

-

Analyte Stock Solution (A-Stock): Similarly, prepare a stock solution of n-propylbenzene of a known concentration (e.g., 1000 µg/mL).

-

Calibration Standards: Prepare a series of calibration standards by spiking a constant volume of the IS-Stock into varying concentrations of the A-Stock. This ensures that the concentration of the internal standard is the same in all calibration levels. A typical calibration range could be from 0.1 to 100 µg/mL.

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range to validate the accuracy and precision of the method.

Sample Preparation

-

Accurately measure a known volume or weight of the sample matrix.

-

Spike the sample with a known amount of the IS-Stock solution. The concentration of the internal standard in the final sample extract should be within the linear range of the assay.

-

Perform any necessary extraction or dilution steps to bring the analyte concentration within the calibration range.

GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters that can be optimized for specific applications.

| Parameter | Recommended Setting |

| Gas Chromatograph | Agilent 7890B or equivalent |

| Mass Spectrometer | Agilent 5977A or equivalent |

| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Carrier Gas | Helium, constant flow at 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL (splitless mode) |

| Oven Temperature Program | Initial 40 °C for 2 min, ramp to 150 °C at 10 °C/min, then to 250 °C at 20 °C/min, hold for 2 min |

| Transfer Line Temperature | 280 °C |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

Data Analysis and Quantification

-

Peak Integration: Integrate the peak areas of the quantifier ions for both n-propylbenzene (m/z 91) and N-Propyl-D7-benzene (m/z 98).

-

Response Factor (RF) Calculation: For each calibration standard, calculate the response factor using the following equation: RF = (Area of Analyte / Concentration of Analyte) / (Area of IS / Concentration of IS)

-

Calibration Curve: Plot the ratio of the analyte peak area to the internal standard peak area against the ratio of the analyte concentration to the internal standard concentration. The linearity of the curve should be evaluated, with a correlation coefficient (r²) of ≥ 0.995 being acceptable.

-

Quantification of Unknowns: Calculate the concentration of n-propylbenzene in the unknown samples using the established calibration curve.

Workflow for GC-MS Analysis with Internal Standard

Caption: Workflow for quantitative GC-MS analysis using an internal standard.

Method Validation

A robust analytical method requires thorough validation to ensure its reliability. The following parameters should be assessed:

-

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.

-

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Troubleshooting

| Issue | Potential Cause | Suggested Solution |

| Poor Peak Shape | Active sites in the inlet liner or column; improper oven temperature program. | Use a deactivated inlet liner; optimize the temperature program. |

| Low Response | Leak in the system; low ionization efficiency. | Perform a leak check; tune the mass spectrometer. |

| Inconsistent Results | Inaccurate pipetting; sample degradation. | Use calibrated pipettes; ensure proper sample storage. |

| Co-elution of Interferences | Non-optimal GC column or temperature program. | Use a column with a different stationary phase; adjust the temperature program. |

Conclusion

The use of N-Propyl-D7-benzene as an internal standard provides a robust and reliable method for the quantification of n-propylbenzene and related aromatic hydrocarbons by GC-MS. Its chemical similarity to the analyte ensures that it effectively compensates for variations in sample preparation and instrument response, leading to highly accurate and precise results. The protocol and guidelines presented in this application note offer a solid foundation for researchers, scientists, and drug development professionals to implement this gold-standard approach in their analytical workflows.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7668, Propylbenzene. Retrieved from [Link]

-

Agilent Technologies. (2020). Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline. Retrieved from [Link]

-

NIST. (n.d.). Benzene, propyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Chambers, D. M., et al. (2021). Method for Accurate Quantitation of Volatile Organic Compounds in Urine Using Point of Collection Internal Standard Addition. Journal of Analytical Toxicology, 45(6), 575–583. Retrieved from [Link]

-

TDI-Brooks. (n.d.). QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Explaining interpreting C9H12 mass spectrum of propylbenzene fragmentation pattern. Retrieved from [Link]

-

Agilent Technologies. (n.d.). A Unified Method for the Analysis of Aromatic Solvents Using the Agilent 6820 Gas Chromatography System. Retrieved from [Link]

-

California Air Resources Board. (2015). Guidance Document: Analytical Methods for Determining Volatile Organic Compound Concentration and Other Parameters for the VOC Regulations. Retrieved from [Link]

-

Ribes, A., et al. (2007). Obtained mass spectra of benzene by GC-MS. ResearchGate. Retrieved from [Link]

-

IRSST. (2010). Analytical Method. Retrieved from [Link]

-

Wuppermann, S., et al. (2014). Analytical procedure for the determination of very volatile organic compounds (C3–C6) in indoor air. Journal of Breath Research, 8(3), 037105. Retrieved from [Link]

-

Lee, J. H., et al. (2020). Quantitative analysis of adsorption and desorption of volatile organic compounds on reusable zeolite filters using gas chromatography. PLoS ONE, 15(1), e0227430. Retrieved from [Link]

-

Qmx Laboratories. (n.d.). n-Propyl-d7-benzene, neat. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 306-67-2 | Chemical Name : Spermine TetraHCl. Retrieved from [Link]

Sources

- 1. Propylbenzene | C9H12 | CID 7668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Explaining interpreting C9H12 mass spectrum of propylbenzene fragmentation pattern of m/z m/e ions for analysis and identification of 1-phenylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Application Note: Quantitative Analysis of Alkylbenzenes in Water by Static Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

Introduction: The Importance of Alkylbenzene Monitoring

Alkylbenzenes, a class of volatile organic compounds (VOCs) that includes the BTEX group (benzene, toluene, ethylbenzene, and xylenes), are significant environmental contaminants.[1] Their presence in water sources often indicates contamination from industrial discharges, petroleum spills, and leaking underground storage tanks.[2] Due to their mobility in soil and groundwater, and the established carcinogenicity of compounds like benzene, regulatory bodies such as the U.S. Environmental Protection Agency (EPA) have set strict limits for their levels in drinking water.[1][3] Consequently, the development of robust, sensitive, and reliable analytical methods for their detection is of paramount importance for environmental monitoring, public health protection, and regulatory compliance.[4]

This application note provides a comprehensive protocol for the determination of alkylbenzenes in water using static headspace sampling coupled with gas chromatography-mass spectrometry (HS-GC-MS). Static headspace analysis is a powerful and robust technique for the extraction of volatile compounds from liquid and solid matrices.[5] It offers significant advantages over traditional methods like purge-and-trap, including simplicity, reduced instrument contamination, and faster cycle times, making it ideal for high-throughput laboratories.[4]

Principle of the Method: Partitioning and Detection

The static headspace technique is governed by the principle of phase equilibrium. A water sample is placed in a sealed, gas-tight vial and heated to a specific temperature for a set period.[6] This allows volatile analytes, such as alkylbenzenes, to partition between the aqueous phase and the gas phase (the headspace) above the sample.[5] Once equilibrium is reached, a portion of the headspace gas is automatically sampled and injected into the gas chromatograph.

The key to this technique's success lies in manipulating the equilibrium to favor the movement of analytes into the headspace. This is primarily controlled by:

-

Temperature: Higher temperatures increase the vapor pressure of the analytes, driving more of them into the gas phase.

-

Matrix Modification: The addition of an inert salt (the "salting-out" effect) to the water sample decreases the solubility of non-polar alkylbenzenes, promoting their transfer into the headspace and significantly enhancing sensitivity.[7][8]

Following injection, the analytes are separated based on their boiling points and interaction with the stationary phase of the GC capillary column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The mass spectrometer detects these fragments based on their mass-to-charge ratio, providing both qualitative identification (based on the fragmentation pattern or mass spectrum) and highly sensitive quantification.[1]

Experimental Workflow

The entire analytical process, from sample collection to data interpretation, follows a systematic and validated workflow to ensure data integrity and reproducibility.

Figure 1: End-to-end workflow for alkylbenzene analysis.

Detailed Protocol

This protocol is a validated starting point and may require further optimization based on the specific instrumentation and target analyte list.

Materials and Reagents

-

Reagents: Alkylbenzene standards (e.g., BTEX mix), internal standards (e.g., deuterated analogues like toluene-d8), sodium chloride (NaCl, analytical grade, baked at 400°C to remove volatile contaminants), hydrochloric acid (HCl), and organic-free reagent water.

-

Apparatus: 20 mL headspace vials with PTFE/silicone septa, electronic crimper, gas-tight syringes, and standard laboratory glassware.[9]

Sample Collection and Preservation

Proper sample collection is critical to prevent the loss of volatile analytes.

-

Collection: Collect water samples in 40 mL vials containing a preservative, if required. Fill the vial to overflowing to ensure there is no headspace (zero air bubbles).[10]

-

Preservation: For non-chlorinated samples, preserve by adding HCl to lower the pH to <2. This inhibits microbial degradation of the target analytes. Note that some unsaturated VOCs may degrade with acid preservation.[10]

-

Storage: Store samples at 4°C and analyze as soon as possible.

Preparation of Standards and Samples

-

Stock Standards: Prepare a primary stock solution of target alkylbenzenes in methanol. From this, create a series of working standard solutions for calibration.

-

Internal Standards (IS): Prepare an internal standard spiking solution (e.g., 800 ng/mL of toluene-d8, and chlorobenzene-d5 in methanol).[9]

-

Sample Preparation for Analysis:

-

Allow samples to come to room temperature.

-

Place 10 mL of the water sample (or calibration standard) into a 20 mL headspace vial.

-

Add approximately 3 grams of pre-baked NaCl.

-

Spike with 10 µL of the internal standard working solution.[9]

-

Immediately seal the vial with a PTFE/silicone septum and an aluminum cap using an electronic crimper.[9]

-

HS-GC-MS Instrumental Parameters

The following tables provide optimized instrumental conditions derived from established methods.[6][9][11]

Table 1: Headspace Autosampler Conditions

| Parameter | Value | Rationale |

| Vial Oven Temperature | 80 °C | Increases analyte vapor pressure for efficient partitioning into the headspace. |

| Loop Temperature | 80 °C | Prevents condensation of analytes before entering the transfer line. |

| Transfer Line Temp. | 80 °C | Maintains analytes in the gas phase during transfer to the GC inlet. |

| Vial Equilibration Time | 30 min | Ensures that the partitioning between the liquid and gas phase has reached equilibrium.[11] |

| Injection Time | 0.5 min | Sufficient time to transfer the headspace sample from the loop to the GC injector.[6] |

| Pressurization Gas | Helium | Inert gas used to pressurize the vial and fill the sample loop. |

Table 2: Gas Chromatograph (GC) Conditions

| Parameter | Value | Rationale |

| GC Column | DB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness) | Provides good separation for a wide range of volatile organic compounds. |

| Carrier Gas | Helium | Inert carrier gas for analyte transport through the column. |

| Inlet Temperature | 250 °C | Ensures rapid volatilization of the sample upon injection.[12] |

| Injection Mode | Splitless | Maximizes the transfer of analytes onto the column for trace-level analysis. |

| Oven Program | Initial 50°C (hold 4 min), ramp at 15°C/min to 170°C | Optimized temperature program to separate target alkylbenzenes effectively.[6] |

Table 3: Mass Spectrometer (MS) Conditions

| Parameter | Value | Rationale |

| Ion Source Temp. | 230 °C | Optimal temperature for efficient ionization of target compounds. |

| Quadrupole Temp. | 150 °C | Ensures stable mass filtering. |

| Acquisition Mode | Simultaneous Scan/SIM | Scan mode is used for qualitative identification, while Selected Ion Monitoring (SIM) provides higher sensitivity for quantification.[4][9] |

| Mass Range (Scan) | 35-300 amu | Covers the expected mass fragments of the target alkylbenzenes. |

| Dwell Time (SIM) | 50-100 ms | The time spent monitoring each specific ion; balanced for sensitivity and peak shape. |

Table 4: Example Quantitation and Qualifier Ions for BTEX

| Compound | Quantitation Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |

| Benzene | 78 | 77 | 51 |

| Toluene | 91 | 92 | 65 |

| Ethylbenzene | 91 | 106 | 77 |

| m/p-Xylene | 91 | 106 | 77 |

| o-Xylene | 91 | 106 | 77 |

Data Analysis and Quality Control

Calibration

A multi-point calibration curve is constructed by analyzing standards at a minimum of five concentration levels. The curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration. A linear regression fit with a coefficient of determination (R²) of ≥0.995 is considered acceptable.[13]

Quantification

The concentration of each alkylbenzene in the unknown samples is calculated using the linear regression equation derived from the calibration curve.

Quality Control (QC)

To ensure the trustworthiness of the results, a robust QC system must be in place:

-

Method Blank: An aliquot of organic-free reagent water is carried through the entire analytical process. This is used to check for contamination from reagents, glassware, or the instrument itself.[14]

-

Laboratory Control Sample (LCS): A blank sample spiked with a known concentration of analytes. The recovery of the analytes must fall within established laboratory control limits (e.g., 80-120%).

-

Matrix Spike/Matrix Spike Duplicate (MS/MSD): A pair of sample aliquots spiked with a known concentration of analytes. This is used to assess the effect of the sample matrix on the analytical method.

-

Continuing Calibration Verification (CCV): A mid-level calibration standard analyzed periodically to verify the stability of the instrument's calibration.

Conclusion

The static headspace GC-MS method described provides a sensitive, robust, and high-throughput solution for the quantitative analysis of alkylbenzenes in water.[4] By optimizing headspace parameters, particularly through matrix modification with salt, and leveraging the specificity of mass spectrometric detection, this protocol allows for the reliable determination of these critical environmental pollutants at levels that comply with stringent regulatory requirements. The inherent simplicity of the static headspace technique minimizes sample handling and reduces instrument maintenance compared to more complex methods, offering an efficient workflow for environmental and water quality laboratories.[4]

References

-

The Benefit of Headspace Trap Coupled with GC–MS for the Determination of Trace Levels of BTEX Compounds in Drinking Water. (2017). LCGC International - Chromatography Online. [Link]

-

VOC analysis in water samples by headspace-GC-MS - optimization in several stages. (n.d.). Chromtech. [Link]

-

Analysis of Volatile Organic Pollutants in Water Using Headspace–Trap GC–MS: Maximizing Performance for ppt‑Level VOCs. (2022). LCGC International. [Link]

-

Analysis of Volatile Organic Compounds in Water Using Static Headspace-GC/MS. (n.d.). Agilent. [Link]

-

Optimization of Static Head-Space Gas Chromatography - Mass Spectrometry-Conditions for the Determination of Benzene, Toluene, Ethyl benzene, Xylene, and Styrene in Model Solutions. (2015). ResearchGate. [Link]

-

Large volume headspace GC/MS analysis for the identification of volatile compounds relating to seafood decomposition. (2022). National Center for Biotechnology Information. [Link]

-

Determination of Benzene and Certain Derivatives in Water by Headspace Gas Chromatography (ISO 11423-1). (2018). Agilent. [Link]

-

Analysis of BTEX and other substituted benzenes in water using headspace SPME-GC-FID: Method validation. (2007). ResearchGate. [Link]

-

Estimation of BTEX in groundwater by using gas chromatography–mass spectrometry. (n.d.). National Center for Biotechnology Information. [Link]

-

Standard Operating Procedure - for the USGS Reston, Virginia Environmental Organic Geochemistry Laboratory Instrumental Analysis for the Long-Chain Alkylbenzenes. (n.d.). United States Geological Survey. [Link]

-

Analysis of Volatile Organic Compounds in Water Using Static Headspace-GC/MS. (2008). Agilent. [Link]

-

Determination of VOCs in Water by GC/MS after Headspace Solid-Phase Microextraction (HS-SPME). (n.d.). Agilent. [Link]

-

Method 5000: Sample Preparation for Volatile Organic Compounds. (n.d.). U.S. Environmental Protection Agency. [Link]

-

Qualitative and quantitative analysis of linear Alkyl Benzen compounds in Detergents by Gas-liquid Chromatography technique. (2012). ResearchGate. [Link]

-

Volatile Organic Compounds (VOCs) Analysis in Water. (n.d.). Agilent. [Link]

-

Volatile Organic Compounds in Water – PBM. (2017). British Columbia Ministry of Environment & Climate Change Strategy. [Link]

-

What could be the best GC-MS experimental parameters to identify organic impurities in Linear Alkyl Benzene?. (2019). ResearchGate. [Link]

-

Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline. (2020). Agilent. [Link]

-

Determination of volatile organic hydrocarbons in water samples by solid-phase dynamic extraction. (2006). PubMed. [Link]

-

Qualitative and quantitative analysis of linear Alkyl Benzen compounds in Detergents by Gas-liquid Chromatography technique. (2012). Iraqi National Journal of Chemistry. [Link]

Sources

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. Estimation of BTEX in groundwater by using gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. gcms.labrulez.com [gcms.labrulez.com]

- 5. chromtech.de [chromtech.de]

- 6. researchgate.net [researchgate.net]

- 7. agilent.com [agilent.com]

- 8. Determination of volatile organic hydrocarbons in water samples by solid-phase dynamic extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. agilent.com [agilent.com]

- 10. www2.gov.bc.ca [www2.gov.bc.ca]

- 11. agilent.com [agilent.com]

- 12. researchgate.net [researchgate.net]

- 13. agilent.com [agilent.com]

- 14. epa.gov [epa.gov]

Application Note: Quantification of n-Propylbenzene in Whole Blood via HS-SPME-GC-MS

Abstract & Scope

This protocol details the quantification of n-propylbenzene (CAS: 103-65-1) in human whole blood using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) .[1]

n-Propylbenzene is a volatile aromatic hydrocarbon found in solvents, asphalt, and fuels.[2] Its quantification in blood is critical for assessing occupational exposure or forensic toxicology.[2] Due to the complex matrix of whole blood and the volatility of the analyte, this method utilizes n-propylbenzene-d5 as an internal standard to correct for matrix effects, extraction efficiency, and instrument drift.[2]

Key Advantages:

-

Solvent-Free: SPME eliminates the need for liquid-liquid extraction solvents (e.g., CS2), reducing hazardous waste.[2]

-

High Sensitivity: Detection limits in the low ng/mL (ppb) range.

-

Matrix Independence: Deuterated internal standardization (Isotope Dilution) ensures accuracy despite variations in blood lipid/protein content.[2]

Experimental Design Strategy

Why HS-SPME?

Direct injection of blood is impossible due to protein precipitation in the injector. Static headspace is often insufficiently sensitive for trace alkylbenzenes.[2] HS-SPME concentrates the analyte on a coated fiber, providing a significant sensitivity boost (10-100x) over static headspace while protecting the GC inlet from non-volatile blood components.

Internal Standard Selection

We utilize n-propylbenzene-d5 (ring-deuterated) .[2]

-

Mechanism: The deuterated analog possesses nearly identical physicochemical properties (vapor pressure, partition coefficient) to the target analyte but is mass-resolved by the MS.

-

Benefit: It compensates for the "salting-out" effect variability between different patient blood samples.

Materials & Instrumentation

Reagents

-

Target Analyte: n-Propylbenzene (≥99% purity).[2]

-

Internal Standard (IS): n-Propylbenzene-d5 (Ring-d5, ≥98% atom % D).[2]

-

Matrix Modifier: Sodium Chloride (NaCl), analytical grade (to enhance volatility via salting-out effect).[2]

-

Water: HPLC grade, VOC-free.[2]

Instrumentation

-

GC-MS System: Agilent 7890/5977 or equivalent single quadrupole MS.[2]

-

Autosampler: CTC PAL or Gerstel MPS with SPME capability.[2]

-

SPME Fiber: 75 µm Carboxen/PDMS (Polydimethylsiloxane).[2]

-

Rationale: Carboxen is a carbon molecular sieve ideal for small volatiles (C2-C12); PDMS facilitates desorption.[2]

-

Analytical Protocol

Sample Collection

-

Collect whole blood in Gray-top Vacutainers (Potassium Oxalate/Sodium Fluoride).[2]

-

Note: Sodium fluoride inhibits enzymatic activity that might degrade or generate volatiles.[2]

-

-

Store samples at 4°C. Analysis should occur within 14 days.

Standard Preparation

-